REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].C([O:9][C:10](=O)[C:11]1[CH:16]=[CH:15][C:14]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[N:13][CH:12]=1)C.[OH-].[Na+].S([O-])([O-])(=O)=O.[Na+].[Na+]>O1CCCC1.O>[C:17]1([C:14]2[N:13]=[CH:12][C:11]([CH2:10][OH:9])=[CH:16][CH:15]=2)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:0.1.2.3.4.5,7.8,9.10.11|
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=CN=C(C=C1)C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 12 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added under ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
TEMPERATURE
|
Details
|
After warming to room temperature
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 1 hr
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (elution solvent; hexane:ethyl acetate=1:1 to 1:3)
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=CC=C(C=N1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |